molecular formula C13H8Br2O3 B14679989 3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione CAS No. 36417-15-9

3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione

Cat. No.: B14679989
CAS No.: 36417-15-9
M. Wt: 372.01 g/mol
InChI Key: XORFFJDRIVKWMC-UHFFFAOYSA-N
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Description

3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione is a halogenated naphthoquinone derivative characterized by a naphthalene-1,2-dione core substituted with a hydroxyl group at position 4 and a 3,3-dibromopropenyl chain at position 2. The compound’s structure combines electron-withdrawing bromine atoms and a conjugated enone system, which may confer unique electrochemical and photochemical properties.

Properties

CAS No.

36417-15-9

Molecular Formula

C13H8Br2O3

Molecular Weight

372.01 g/mol

IUPAC Name

3-(3,3-dibromoprop-2-enyl)-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C13H8Br2O3/c14-10(15)6-5-9-11(16)7-3-1-2-4-8(7)12(17)13(9)18/h1-4,6,16H,5H2

InChI Key

XORFFJDRIVKWMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC=C(Br)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione typically involves the bromination of a suitable naphthoquinone precursor followed by the introduction of the propenyl group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include:

    Solvent: Acetic acid or dichloromethane

    Temperature: Room temperature to reflux

    Catalyst: Iron(III) bromide or aluminum bromide

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.

    Substitution: The dibromopropenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Hydroquinone derivatives

    Substitution: Substituted naphthoquinones with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of 3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione is attributed to its ability to interact with cellular targets such as enzymes and DNA. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the induction of oxidative stress can lead to cell death.

Comparison with Similar Compounds

Structural Comparison

The table below compares the molecular features of 3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione with structurally related naphthoquinones and cyclobutene-diones:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Naphthalene-1,2-dione -OH (C4), -C(3,3-dibromopropenyl) (C3) C₁₃H₈Br₂O₃ 372.92 (calculated) Brominated allyl chain enhances electrophilicity
Atovaquone Naphthalene-1,2-dione -OH (C4), -C(4-(4-chlorophenyl)cyclohexyl) (C3) C₂₂H₁₉ClO₃ 366.84 Chlorinated cyclohexyl group for lipophilicity
4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione Naphthalene-1,2-dione -NH(C₆H₄OH) (C4) C₁₆H₁₁NO₃ 265.27 Aromatic amine substituent enables π-π stacking
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione Cyclobutene-1,2-dione Trifluoromethylphenyl and cinchona alkaloid substituents C₃₂H₂₈F₆N₄O₃ 630.57 Bulky substituents for chiral recognition

Key Observations :

  • Solubility: Atovaquone is insoluble in water and ethanol but soluble in DMSO (>17 mg/mL), whereas the brominated analog’s solubility profile is likely similar due to shared hydrophobic naphthoquinone scaffolding.
Physicochemical and Functional Comparison
2.2.1 Stability and Reactivity
  • Halogen Effects : Bromine’s higher atomic polarizability compared to chlorine (as in Atovaquone) may increase intermolecular halogen bonding, influencing crystallinity or aggregation behavior.
  • Redox Activity: Naphthoquinones are known for reversible redox cycling. The electron-deficient dibromopropenyl group in the target compound could lower reduction potentials relative to hydroxyl- or amino-substituted analogs.

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